2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features both thiazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the acetamido group. The furan ring is then incorporated through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is scaled up from laboratory conditions, ensuring that the reaction parameters are carefully controlled to maintain consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole or furan rings.
Substitution: Substitution reactions can occur at the acetamido or thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are adjusted based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid
- 2-(2-aminothiazol-4-yl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide stands out due to the presence of both thiazole and furan rings, which confer unique chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXHFOADAFSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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